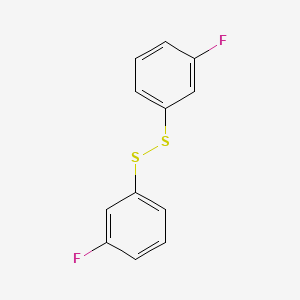

Bis(3-fluorophenyl)disulfide

描述

Structure

3D Structure

属性

IUPAC Name |

1-fluoro-3-[(3-fluorophenyl)disulfanyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2S2/c13-9-3-1-5-11(7-9)15-16-12-6-2-4-10(14)8-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFVFHTBHAIVNJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)SSC2=CC=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372249 | |

| Record name | bis(3-fluorophenyl)disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63930-17-6 | |

| Record name | bis(3-fluorophenyl)disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 63930-17-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Bis 3 Fluorophenyl Disulfide

Thiol Oxidative Coupling Approaches

The oxidative coupling of 3-fluorothiophenol (B1676560) is a primary and widely utilized method for the synthesis of Bis(3-fluorophenyl)disulfide. This approach involves the oxidation of the thiol group, leading to the formation of a disulfide bond.

Mechanism and Reaction Parameters

The fundamental mechanism of thiol oxidative coupling involves the removal of a hydrogen atom from two thiol molecules to form a disulfide bond. This process can be influenced by several key reaction parameters that dictate the efficiency and purity of the final product. The choice of solvent, reaction temperature, and the stoichiometry of the reactants and oxidizing agent are critical.

Commonly employed solvents for this transformation include acetonitrile (B52724), methanol (B129727), and isopropanol. The reaction temperature is typically maintained between 20-35°C to ensure a controlled reaction rate and minimize the formation of byproducts.

Oxidizing Agents and Their Specific Applications

Hydrogen Peroxide: In a common laboratory-scale synthesis, an aqueous solution of hydrogen peroxide is used as the oxidant. The reaction is often catalyzed by a small amount of sodium iodide and is typically carried out in a solvent such as acetonitrile. This method is advantageous due to the relatively low cost and environmental friendliness of the oxidant.

Dimethyl Sulfoxide (B87167) (DMSO): DMSO, in the presence of a catalytic amount of a haloacid such as hydrobromic acid (HBr) or hydroiodic acid (HI), serves as an effective oxidizing system. researchgate.net This system is known for its mild reaction conditions and the exclusive formation of the disulfide, avoiding over-oxidation to other sulfur-containing species. researchgate.net The proposed mechanism involves the reaction of the haloacid with DMSO to generate a reactive halogen species, which then oxidizes the thiol. researchgate.net

Table 1: Comparison of Oxidizing Agents for the Synthesis of this compound

| Oxidizing Agent | Catalyst/Co-reagent | Solvent | Temperature (°C) | Reaction Time (hours) | Reported Yield (%) |

| Hydrogen Peroxide | Sodium Iodide | Acetonitrile | 20-25 | 4 | 92.1 google.com |

| DMSO | HI | - | Room Temp | 0.5 | High biolmolchem.com |

| DMSO | HBr | - | Room Temp | - | High researchgate.net |

Yield Optimization and Purity Considerations

To maximize the yield and purity of this compound, careful control of the reaction parameters is essential. The stoichiometry of the oxidizing agent is a critical factor; an excess can lead to the formation of over-oxidized byproducts, while an insufficient amount will result in incomplete conversion of the starting thiol.

Purification of the final product is typically achieved through filtration and washing of the precipitated disulfide. The purity can be assessed using techniques such as thin-layer chromatography (TLC) and gas chromatography (GC). For instance, a reported synthesis using hydrogen peroxide and sodium iodide in acetonitrile yielded the product with a purity of over 97.0% (GC).

Grignard Reagent Pathways for Disulfide Formation

An alternative synthetic route to this compound involves the use of a Grignard reagent derived from a 3-fluoro-substituted benzene (B151609) derivative. This pathway offers a different approach to the formation of the carbon-sulfur bond.

Halogen-Magnesium Exchange Mechanism

The initial step in this pathway is the formation of the 3-fluorophenylmagnesium bromide Grignard reagent. This is achieved through a halogen-magnesium exchange reaction, where 1-bromo-3-fluorobenzene (B1666201) is reacted with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (B95107) (THF).

One-Pot Synthesis Strategies

While a two-step process involving the formation of the Grignard reagent followed by reaction with a sulfur electrophile is possible, one-pot strategies are often favored for their efficiency. In such a procedure, the in-situ generated Grignard reagent is directly reacted with a sulfur source to form the disulfide.

One potential sulfur electrophile is sulfur monochloride (S₂Cl₂). The Grignard reagent would react with sulfur monochloride, leading to the formation of the disulfide bond. Careful control of the stoichiometry is crucial to avoid the formation of undesired byproducts.

Another approach involves the reaction of the Grignard reagent with elemental sulfur to form a magnesium thiolate intermediate. This intermediate can then be oxidized in a subsequent step to yield the desired disulfide.

Reaction Conditions (e.g., Temperature, Workup)

The synthesis of this compound can be achieved through the oxidative coupling of its corresponding thiol, 3-fluorothiophenol. One established method involves the use of a mild oxidizing agent in a suitable solvent system.

A common approach is the air oxidation of the corresponding thiol. This can be performed by heating the thiol in a solvent like dimethylformamide (DMF) with a base such as triethylamine (B128534) (Et3N) at around 80°C. rsc.org To enhance the reaction rate, sonication can be employed, which often allows the reaction to proceed at room temperature in a much shorter timeframe. rsc.org

Another method utilizes dimethyl sulfoxide (DMSO) as the oxidant under acidic conditions, which also proceeds at room temperature. biolmolchem.com The workup for these types of reactions typically involves removal of the solvent under reduced pressure, followed by purification of the crude product. This is often achieved by extraction with an organic solvent, washing of the organic phase, drying over an anhydrous salt like magnesium sulfate, and finally, removal of the solvent. Further purification can be carried out by crystallization or column chromatography to yield the pure disulfide.

Comparative Analysis of Synthetic Strategies

The selection of a synthetic strategy for this compound depends on several factors, including reaction time, temperature, the nature of the starting materials, and the desired purity of the final product.

Assessment of Reaction Time, Temperature, and Starting Materials

The primary starting material for the most common synthetic routes to this compound is 3-fluorothiophenol. The choice of oxidant and reaction conditions significantly influences the reaction time and temperature.

| Starting Material | Oxidizing Agent/Catalyst | Solvent | Temperature | Reaction Time |

| 3-Fluorothiophenol | Air / Et3N | DMF | 80 °C | Several hours |

| 3-Fluorothiophenol | Air / Et3N / Ultrasound | DMF | Room Temperature | Minutes |

| 3-Fluorothiophenol | DMSO / HI | Not specified | Room Temperature | ~30 minutes |

This table is generated based on general methods for thiol oxidation and may be representative for the synthesis of this compound.

Advantages and Disadvantages of Different Methods

Each synthetic method presents a unique set of advantages and disadvantages.

Air Oxidation:

Advantages: This method is cost-effective as it utilizes atmospheric oxygen as the oxidant. The reagents are readily available and the procedure is relatively simple. The use of ultrasound can significantly reduce reaction times and energy consumption. rsc.org

Disadvantages: The reaction can be slow without sonication, requiring elevated temperatures and several hours to reach completion. The use of a high-boiling solvent like DMF can complicate the workup procedure.

DMSO Oxidation:

Advantages: This method proceeds at room temperature with a relatively short reaction time. biolmolchem.com DMSO is a common and inexpensive solvent that also acts as the oxidant.

Disadvantages: The reaction is performed under acidic conditions, which may not be suitable for substrates with acid-labile functional groups. The workup may require neutralization steps.

Other Emerging Synthetic Routes for Fluorinated Disulfides

Research into the synthesis of fluorinated disulfides is continually evolving, with a focus on developing more efficient, environmentally friendly, and versatile methods.

Electrochemical Oxidative Coupling of Thiols

Electrochemical synthesis is emerging as a green and efficient alternative for the formation of disulfide bonds. This method involves the anodic oxidation of thiols in an undivided electrolytic cell. researchgate.net The process is typically carried out under constant current conditions in a suitable solvent and electrolyte, such as methanol with sodium methoxide.

The key advantages of this approach include mild reaction conditions, high atom economy, and the avoidance of chemical oxidants, with electricity serving as the "reagent". semanticscholar.org This method is particularly attractive for the synthesis of fluorinated disulfides as it can often be performed at room temperature and allows for precise control over the reaction. The workup is often straightforward, involving the removal of the solvent and extraction of the product.

Use of Specific Fluorinating Reagents (e.g., Selectfluor™)

Selectfluor™ (F-TEDA-BF4) is a powerful and versatile electrophilic fluorinating agent that can also function as a strong oxidant. wikipedia.org While primarily used for introducing fluorine into molecules, it can also mediate the oxidation of thiols to disulfides. The reaction is typically carried out in a polar solvent like acetonitrile.

The use of Selectfluor™ for disulfide synthesis is advantageous due to its high reactivity and the often mild conditions required. However, a key application of Selectfluor™ in the context of disulfides is their further oxidation to thiosulfonates and sulfonyl fluorides. researchgate.net This highlights the dual role of such reagents in the synthesis and subsequent functionalization of fluorinated sulfur compounds. The choice of reaction conditions, particularly the stoichiometry of Selectfluor™, can be tuned to favor the formation of either the disulfide or the more highly oxidized products.

Trifluoromethylation/Difluoromethylation of Disulfides

The introduction of trifluoromethyl (CF₃) and difluoromethyl (CF₂H) groups into organosulfur compounds represents a significant strategy in medicinal and agricultural chemistry, owing to the unique physicochemical properties these moieties impart. The direct trifluoromethylation and difluoromethylation of disulfides provide a direct route to the corresponding trifluoromethyl and difluoromethyl thioethers. Methodologies for these transformations often involve nucleophilic transfer of the respective fluorinated groups.

Conversely, the difluoromethylation of this compound has been successfully demonstrated. semanticscholar.org This transformation provides a direct route to 3-fluorophenyl difluoromethyl sulfide (B99878). An operationally simple, metal-free approach utilizes difluoromethyltrimethylsilane (TMSCF₂H) as the difluoromethylating agent. semanticscholar.org The reaction is typically activated by a fluoride (B91410) source, such as cesium fluoride (CsF), in an appropriate solvent like N-Methyl-2-pyrrolidone (NMP). semanticscholar.org

The reaction proceeds via the nucleophilic transfer of a difluoromethyl group to the disulfide bond. This method is noted for its applicability to a range of diaryl disulfides and its tolerance to various functional groups. semanticscholar.org The synthesis of this compound for such reactions can be achieved by treating the corresponding thiol with a mild oxidizing agent. semanticscholar.org

Detailed research findings for the difluoromethylation of this compound are presented in the following table:

| Disulfide | Reagents | Solvent | Temperature | Product | Yield |

| This compound | TMSCF₂H, CsF | NMP | 0 °C to rt | 3-fluorophenyl difluoromethyl sulfide | 88% |

Reaction Mechanisms and Reactivity Studies of Bis 3 Fluorophenyl Disulfide

Disulfide Bond Reactivity

The disulfide bond (S-S) is the most reactive site in bis(3-fluorophenyl)disulfide, susceptible to both oxidation and reduction, as well as reversible cleavage.

Oxidation Reactions (e.g., to Sulfoxides, Sulfones)

The oxidation of disulfides can lead to the formation of thiosulfinates and subsequently thiosulfonates. While specific studies on this compound are not extensively detailed in the provided results, the general principles of disulfide oxidation can be applied. The oxidation of sulfides to sulfoxides and sulfones is a well-established transformation in organic chemistry. jchemrev.com A variety of oxidizing agents, including hydrogen peroxide, peracids, and metal-based catalysts, are employed for this purpose. jchemrev.comnih.govresearchgate.net For instance, hydrogen peroxide in the presence of a catalyst can selectively oxidize sulfides to either sulfoxides or sulfones. nih.govrsc.org The chemoselectivity of these reactions is often a significant challenge, as over-oxidation to the sulfone is common. jchemrev.com

The reaction conditions, such as the choice of oxidant, catalyst, solvent, and temperature, play a crucial role in determining the product distribution. nih.govresearchgate.net For unsymmetrical disulfides, the oxidation can occur at the more electron-rich sulfur atom. nih.gov

Table 1: General Oxidation Reactions of Sulfides

| Reactant | Oxidizing Agent | Catalyst | Product(s) | Reference(s) |

|---|---|---|---|---|

| Symmetric Sulfides | H2O2 | Cp′Mo(CO)3Cl | Sulfoxides or Sulfones | rsc.org |

| Aryl Alkyl Sulfides | H2O2 | Cyclic Seleninate Ester | Thiolsulfinates | nih.gov |

| Various Sulfides | H2O2 | Mo(VI) salt | Sulfoxides and Sulfones | nih.gov |

| Sulfides | Chromic acid-pyridine | - | Sulfoxides | jchemrev.com |

This table presents general examples of sulfide (B99878) oxidation and is not specific to this compound.

Reduction Reactions (e.g., to Thiols using DTT, TCEP)

The disulfide bond can be readily reduced to the corresponding thiols, in this case, 3-fluorothiophenol (B1676560). Common reducing agents for this transformation include dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP). thermofisher.com

Dithiothreitol (DTT): DTT is a classic reducing agent that effectively cleaves disulfide bonds. nih.govresearchgate.net However, it can interfere with subsequent thiol-reactive labeling procedures and is prone to oxidation, especially in the presence of metal ions. researchgate.netbath.ac.uk

Tris(2-carboxyethyl)phosphine (TCEP): TCEP is a more stable and versatile reducing agent compared to DTT. thermofisher.comresearchgate.net It is odorless, water-soluble, and resistant to air oxidation. TCEP can reduce disulfide bonds over a wide pH range and is generally considered non-reactive towards thiol-alkylating reagents, although some reactivity has been observed. thermofisher.combath.ac.uk The reduction of disulfides by TCEP is stoichiometric and irreversible. researchgate.net

Table 2: Comparison of DTT and TCEP for Disulfide Reduction

| Feature | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) | Reference(s) |

|---|---|---|---|

| Stability | Less stable, prone to air oxidation | More stable, resistant to air oxidation | researchgate.net |

| Odor | Unpleasant | Odorless | thermofisher.com |

| Effective pH Range | More effective at higher pH | Effective over a broad pH range | thermofisher.comresearchgate.net |

| Reactivity with Alkylating Agents | Can interfere | Generally non-reactive, but some reactivity noted | bath.ac.uk |

| Mechanism | Thiol-disulfide exchange | Phosphine-based reduction | thermofisher.comresearchgate.net |

This table provides a general comparison of DTT and TCEP.

Reversible S-S Bond Breakage and Formation

The cleavage and formation of the disulfide bond in aryl disulfides can be a reversible process. acs.org This reversibility is a key aspect of disulfide chemistry and can be influenced by various stimuli, including redox processes and changes in pressure. acs.orgconicet.gov.ar The exchange reaction between two different symmetrical disulfides can lead to a statistical mixture of the symmetrical and unsymmetrical disulfides at equilibrium. mdpi.commdpi-res.com Rhodium complexes have been shown to catalyze the cleavage of the S-S bond in disulfides, enabling the transfer of the organothio group to other organic molecules. mdpi.com This process can also be reversible. mdpi.com

Aromatic Ring Reactivity: Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)

The aromatic rings of this compound can undergo electrophilic aromatic substitution (EAS) reactions, such as nitration and halogenation. minia.edu.eg In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. minia.edu.eglibretexts.org The presence of the fluorine atom and the disulfide linkage influences the regioselectivity of these substitutions.

The general mechanism for EAS involves the attack of the electron-rich aromatic ring on a strong electrophile, forming a carbocation intermediate known as an arenium ion. pressbooks.pub This intermediate then loses a proton to restore the aromaticity of the ring. pressbooks.pub

Nitration: This reaction typically involves the use of nitric acid in the presence of a strong acid catalyst like sulfuric acid, which generates the highly electrophilic nitronium ion (NO2+). minia.edu.egmasterorganicchemistry.com

Halogenation: Halogenation, such as bromination or chlorination, usually requires a Lewis acid catalyst (e.g., FeBr3 or AlCl3) to activate the halogen molecule and generate a potent electrophile. minia.edu.eglibretexts.org

The regioselectivity of EAS on substituted benzenes is governed by the electronic properties of the existing substituents. While specific studies on the electrophilic substitution of this compound were not found, the directing effects of the fluoro and disulfide groups would determine the position of the incoming electrophile. The control of regioselectivity in EAS reactions is a significant area of research, with methods developed to favor para or ortho products. researchgate.net

Radical Mechanisms in Disulfide Reactions

Radical mechanisms play a crucial role in many reactions involving disulfides, particularly in the generation and reactivity of thiyl radicals. acs.orgbeilstein-journals.org

Thiyl Radical Generation and Reactivity

The homolytic cleavage of the S-S bond in disulfides, often initiated by light (photolysis) or heat, generates two thiyl radicals (RS•). beilstein-journals.orgtue.nl These radicals are highly reactive species that can participate in a variety of chemical transformations. beilstein-journals.org The generation of thiyl radicals from disulfides is a key step in many photocatalytic reactions. beilstein-journals.org

Once generated, the 3-fluorophenylthiyl radical can undergo several reactions, including:

Addition to unsaturated bonds: Thiyl radicals can add to alkenes and alkynes, initiating radical chain reactions. beilstein-journals.org

Hydrogen atom abstraction: They can abstract hydrogen atoms from suitable donors. cdnsciencepub.com

Recombination: Two thiyl radicals can recombine to reform the disulfide bond. beilstein-journals.org

The reactivity of thiyl radicals is influenced by the substituents on the aromatic ring. The fluorine atom in the meta position of the 3-fluorophenylthiyl radical will affect its electronic properties and, consequently, its reactivity in comparison to unsubstituted or differently substituted arylthiyl radicals. amazonaws.com

Table 3: Compound Names

| Compound Name |

|---|

| This compound |

| 3-Fluorothiophenol |

| Dithiothreitol (DTT) |

| Tris(2-carboxyethyl)phosphine (TCEP) |

| Bis(3-fluorophenyl)sulfoxide |

| Bis(3-fluorophenyl)sulfone |

| Nitric acid |

| Sulfuric acid |

| Iron(III) bromide |

| Aluminum chloride |

Radical Scavenger Studies in Mechanistic Elucidation

The investigation into the reaction mechanisms for the formation of diaryl disulfides, including this compound, has pointed towards the involvement of radical intermediates. In studies on the homocoupling of sodium arenesulfinates to form symmetric diaryl disulfides, the introduction of a radical scavenger provides critical insight. nih.govsemanticscholar.orgmdpi.com

Specifically, when the radical scavenger 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) was added to the reaction system for the formation of diphenyl disulfide, the reaction was inhibited. nih.govsemanticscholar.orgmdpi.com This observation strongly suggests that the transformation proceeds through a free-radical pathway. nih.govsemanticscholar.orgmdpi.com A proposed mechanism involves the reduction of a sodium arylsulfinate to a thiyl radical, which then undergoes homocoupling to generate the corresponding diaryl disulfide. semanticscholar.org While these studies did not exclusively focus on this compound, the synthesis of this compound is often achieved through similar synthetic routes, such as the homocoupling of sodium 3-fluorobenzenesulfinate. Therefore, it is plausible that the formation of this compound also follows a radical-mediated mechanism.

Further supporting the role of radicals in the reactivity of disulfides, the anodic oxidation of diaryl disulfides is understood to proceed via a disulfide radical cation. The efficacy of this electrochemical process is diminished by the addition of radical scavengers like TEMPO. researchgate.net

Table 1: Effect of Radical Scavenger on Diaryl Disulfide Synthesis

| Reaction System | Additive | Observation | Implication | Reference |

| Homocoupling of sodium phenylsulfinate | TEMPO (2 equiv.) | Inhibition of diphenyl disulfide formation | Reaction proceeds via a free-radical mechanism | nih.govsemanticscholar.org |

Catalytic Applications and Mechanisms

Diaryl disulfides have emerged as versatile catalysts and cocatalysts in a variety of photoreactions. nih.gov Under photoirradiation, the sulfur-sulfur bond in organic disulfides can be cleaved to generate thiyl radicals (RS•). nih.gov These radicals are key intermediates that can initiate and participate in various chemical transformations.

Fluorinated disulfides, in particular, have been utilized in photocatalyzed reactions. For instance, a disulfide reagent bearing tetrafluoropyridinyl groups has been successfully employed in the light-mediated decarboxylative thiolation of carboxylic acids, a process that is facilitated by an acridine-type photocatalyst. acs.org This highlights the potential of fluorinated disulfides to participate in and promote photocatalytic cycles.

While specific studies detailing the use of this compound as a photocatalyst are not abundant, the general reactivity of diaryl disulfides under photochemical conditions suggests its potential in this area. The presence of the fluorine atoms could influence the photochemical properties and the reactivity of the resulting 3-fluorophenylthiyl radical, potentially offering unique catalytic activities. Disulfides can catalyze various photoreactions, including cycloadditions and the hydrodifluoroacetamidation of alkenes. nih.gov Given the established role of diaryl disulfides in photoredox catalysis, this compound represents a candidate for exploration as a catalyst or cocatalyst in novel photoreactions. nih.govacs.orgbeilstein-journals.org

Hydrogen Atom Transfer (HAT) has become a powerful strategy for the functionalization of C-H bonds, and organic disulfides have been identified as effective HAT catalysts. nih.govresearchgate.net The key to their catalytic activity lies in the generation of thiyl radicals upon photoirradiation. These thiyl radicals are potent HAT agents, capable of abstracting hydrogen atoms from various substrates to generate carbon-centered radicals, which can then undergo further reactions. nih.govacs.org

The catalytic utility of sulfur-centered radicals in intermolecular HAT processes is a growing area of research. researchgate.net Thiol derivatives, which are in equilibrium with their corresponding disulfides, have been shown to act as both reducing electron-donating redox catalysts and HAT catalysts under visible light irradiation for the activation of C-F bonds. acs.org

Although direct studies on this compound as a HAT catalyst are limited, its structural features align with those of known disulfide-based HAT catalysts. The cleavage of the S-S bond would generate the 3-fluorophenylthiyl radical. The electrophilicity and reactivity of this radical would be influenced by the electron-withdrawing nature of the fluorine atom, potentially modulating its HAT activity. The development of organic HAT catalysts with tunable steric and electronic properties is crucial for expanding their application, and fluorinated disulfides like this compound could offer a platform for such fine-tuning. researchgate.net

Table 2: Potential Role of this compound in HAT Catalysis

| Catalyst Precursor | Active Species | Proposed Role in HAT | Potential Influence of Fluorine |

| This compound | 3-Fluorophenylthiyl radical (ArS•) | Hydrogen atom abstraction from C-H bonds | Modulates the reactivity and selectivity of the thiyl radical |

Influence of Fluorine Substitution on Reactivity

The substitution of hydrogen with fluorine atoms can significantly alter the electronic properties and, consequently, the reactivity of organic molecules. acs.orgscispace.comnih.gov In the case of this compound, the presence of fluorine atoms on the phenyl rings has a discernible impact on its chemical behavior compared to its non-fluorinated analog, diphenyl disulfide.

The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect. This electronic perturbation influences the properties of the entire molecule. For instance, a comparative study of the electrochemical properties of this compound and diphenyl disulfide using cyclic voltammetry revealed differences in their redox potentials, indicating that the fluorine substitution affects the ease of electron transfer to and from the disulfide moiety. nih.gov

In a broader context, the introduction of fluorine into aromatic rings bearing sulfur-containing substituents is a known strategy to modify reactivity. For example, in the context of N-heterocyclic carbenes (NHCs), the introduction of fluorine substituents increases the π-accepting ability of the NHC ligands, as measured by 77Se NMR chemical shifts of their selenium adducts. nih.gov This demonstrates the profound electronic influence of fluorine that extends to adjacent functional groups.

Furthermore, the reactivity of the disulfide bond itself can be modulated by the electronic nature of the aryl substituents. In rhodium-catalyzed substitution reactions of aryl fluorides with disulfides, the nature of the disulfide plays a role in the reaction's effectiveness. acs.org While this study did not specifically compare fluorinated and non-fluorinated diaryl disulfides directly, it underscores the importance of the disulfide's electronic environment.

The presence of fluorine can also influence the reactivity of the resulting thiyl radical upon cleavage of the S-S bond. The electron-withdrawing fluorine atom would affect the stability and electrophilicity of the 3-fluorophenylthiyl radical, which in turn would impact its behavior in subsequent reactions, such as addition to multiple bonds or hydrogen atom abstraction. nih.gov

Table 3: Comparison of Properties and Reactivity

| Compound | Key Feature | Influence on Properties/Reactivity | Reference |

| This compound | Fluorine substitution | Alters electrochemical redox potential compared to diphenyl disulfide. The resulting thiyl radical's reactivity is expected to be modulated. | nih.gov |

| Diphenyl disulfide | Non-fluorinated analog | Serves as a baseline for understanding the electronic effects of fluorine substitution. | nih.gov |

| General Fluorinated Organosulfur Compounds | Fluorine's electron-withdrawing nature | Increases the π-accepting ability of adjacent functional groups and can be used to tune reactivity. | nih.gov |

Advanced Spectroscopic and Computational Characterization of Bis 3 Fluorophenyl Disulfide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for probing the chemical environment of atomic nuclei within a molecule. For Bis(3-fluorophenyl)disulfide, ¹H, ¹³C, and ¹⁹F NMR studies offer detailed insights into its structure.

¹H NMR Chemical Shift Analysis of Aromatic Protons

In the proton NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons exhibit complex multiplets. Specifically, the signals appear in the range of δ 7.28–7.21 ppm for six protons and δ 6.94–6.90 ppm for the remaining two protons. rsc.org This pattern arises from the various coupling interactions between the protons and with the fluorine atom on each aromatic ring.

¹³C NMR Characterization

The ¹³C NMR spectrum provides a detailed fingerprint of the carbon framework of this compound. The carbon atoms in the aromatic rings display distinct chemical shifts due to the influence of the fluorine and sulfur substituents. Key resonances are observed as doublets due to carbon-fluorine coupling. rsc.orgsemanticscholar.org

The carbon directly bonded to fluorine (C-F) shows a large coupling constant (J = 248 Hz) and resonates at approximately 164.26 ppm. rsc.org Other carbon signals include a doublet at 138.76 ppm (J = 7 Hz), a doublet at 130.50 ppm (J = 8 Hz), a doublet at 122.61 ppm (J = 3 Hz), and two doublets at 114.43 ppm (J = 22 Hz) and 114.07 ppm (J = 24 Hz). rsc.org

Table 1: ¹³C NMR Chemical Shifts and Coupling Constants for this compound

| Carbon Position | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

|---|---|---|

| C-F | 164.26 | 248 |

| Aromatic C | 138.76 | 7 |

| Aromatic C | 130.50 | 8 |

| Aromatic C | 122.61 | 3 |

| Aromatic C | 114.43 | 22 |

¹⁹F NMR Spectroscopy for Fluorine Environment Elucidation

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. In the case of this compound, the ¹⁹F NMR spectrum in CDCl₃ shows a signal at approximately -113.4 ppm. semanticscholar.org This chemical shift is characteristic of a fluorine atom attached to an aromatic ring. The fluorine nucleus couples with the neighboring protons, providing further structural confirmation.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation pattern of a compound, which aids in its structural elucidation. For this compound, the expected molecular ion peak [M+] would be at an m/z value corresponding to its molecular weight (254.00 g/mol ). rsc.orgchemicalbook.comcalpaclab.com Electron impact (EI) mass spectrometry of similar disulfides has been shown to produce the molecular ion peak. rsc.org The fragmentation pattern would likely involve the cleavage of the disulfide bond, leading to the formation of fluorophenylthiolate radical cations.

X-ray Diffraction Studies for Solid-State Structure

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Diphenyl disulfide |

| Deuterated chloroform |

Theoretical Chemistry and Computational Studies

Theoretical and computational chemistry provide powerful tools for understanding the intrinsic properties of molecules like this compound at an atomic level. These methods allow for the elucidation of molecular structure, stability, and reactivity, complementing experimental findings.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. nih.gov For this compound, DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set such as 6-311G++(d,p) or cc-pVDZ, are employed to determine its most stable three-dimensional arrangement, a process known as geometry optimization. nih.govscience.gov This optimization process systematically alters the molecular geometry to find the lowest energy conformation, providing crucial data on bond lengths, bond angles, and dihedral angles. cdnsciencepub.comstackexchange.com

The electronic structure, which dictates the molecule's properties and reactivity, is also elucidated through these calculations. This includes the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's chemical stability and reactivity. dergipark.org.tr

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Description | Typical Predicted Value |

|---|---|---|

| C-S Bond Length | The distance between a carbon atom of the phenyl ring and the sulfur atom. | ~1.78 Å |

| S-S Bond Length | The length of the disulfide bond. | ~2.05 Å |

| C-S-S Bond Angle | The angle formed by the carbon and two sulfur atoms. | ~104° |

| C-S-S-C Dihedral Angle | The torsional angle defining the rotational orientation around the S-S bond. | ~85-90° |

Note: These values are typical for diaryl disulfides and are predicted via geometry optimization calculations. Actual values are determined by the specific level of theory and basis set used.

These analyses are often performed first in the gas phase , which represents the molecule in an isolated state without external interactions. researchgate.net However, to simulate conditions in a chemical reaction more accurately, solvent effects are incorporated into the calculations. weebly.com Solvents can influence conformational preferences by stabilizing or destabilizing certain conformers through intermolecular interactions. researchgate.net For instance, the conformation of a molecule in a polar solvent can differ significantly from its gas-phase or solid-state structure due to dipole-dipole interactions. acs.org Computational models like the Polarizable Continuum Model (PCM) are frequently used to simulate these solvent effects.

The prediction of how this compound will behave in a chemical reaction is greatly aided by analyzing its Molecular Electrostatic Potential (MEP). The MEP map is a visualization of the electrostatic potential on the electron density surface of the molecule, indicating regions that are electron-rich or electron-poor. dergipark.org.tr

Negative Potential Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. In this compound, these regions are expected to be localized around the fluorine atoms and the sulfur atoms due to their high electronegativity. dergipark.org.tr

Positive Potential Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms of the phenyl rings. dergipark.org.tr

By calculating MEP-derived atomic charges, specific sites for coordination with metal ions or interaction with other reagents can be predicted. researchgate.net This is crucial for designing new synthetic pathways or understanding its role in catalytic processes.

Table 2: Predicted Reactive Sites in this compound from MEP Analysis

| Site | Predicted Electrostatic Potential | Type of Reactivity |

|---|---|---|

| Sulfur Atoms | Negative | Nucleophilic character; site for electrophilic attack or coordination. |

| Fluorine Atoms | Strongly Negative | Site for electrophilic attack and hydrogen bonding interactions. |

| Phenyl Ring (π-system) | Generally Negative | Can interact with electrophiles. |

Computational chemistry is instrumental in determining the energy barriers (activation energies) of chemical reactions, which govern their rates. For this compound, a key reaction is the cleavage of the sulfur-sulfur bond.

Studies have been conducted on the application of this compound (abbreviated as 3FDS) as an active material in redox flow batteries. pnas.org In this context, the kinetics of the S-S bond breakage are critical. Theoretical calculations have shown that the use of a redox mediator, such as carbon disulfide (CS₂), can significantly lower the energy barrier for this process. pnas.org By interacting with the disulfide, the mediator facilitates the cleavage of the S-S bond, thereby accelerating the reaction kinetics and enhancing the electrochemical performance of the system. pnas.org This demonstrates the power of computational methods to not only understand but also to devise strategies for improving reaction efficiency. uni-goettingen.de

Emerging Research Applications of Bis 3 Fluorophenyl Disulfide

Electrochemical Energy Storage Applications

Bis(3-fluorophenyl)disulfide is being explored as a promising candidate for electroactive material in next-generation energy storage systems, specifically in nonaqueous redox flow batteries (NARFBs). rsc.orgtcichemicals.com These batteries are considered a scalable solution for medium to large-scale energy storage, crucial for integrating intermittent renewable energy sources like solar and wind into the power grid. rsc.orgnih.gov The core of its application lies in the reversible electrochemical processes it can undergo.

Role in Redox Flow Batteries

In the context of redox flow batteries, this compound has been investigated as a catholyte material. tcichemicals.com The catholyte is the liquid electrolyte on the positive electrode side of the battery, where reduction occurs during discharge and oxidation occurs during charging. Organodisulfides, including this compound, are attractive due to their high structural diversity and potential for high energy density. tcichemicals.comosti.gov Research has demonstrated the feasibility of using this compound in static and flow cell configurations, which are effective methods for screening initial materials for redox flow batteries. tcichemicals.com

Reversible S-S Bond Breakage/Formation in Energy Storage

The fundamental redox chemistry of this compound in energy storage applications is centered on the reversible breakage and formation of its sulfur-sulfur (S-S) bond. tcichemicals.comosti.gov During the battery's discharge process, the disulfide bond is cleaved through reduction, and during the charging process, the bond is reformed through oxidation. This reversible reaction allows for the storage and release of electrical energy. tcichemicals.com However, the intrinsic kinetics of this S-S bond cleavage and formation in many organodisulfides can be sluggish, which has historically hindered their widespread application in large-scale energy storage. tcichemicals.com

Strategies for Enhancing Electrochemical Performance (e.g., Redox Mediators)

To overcome the challenge of slow reaction kinetics, researchers have investigated the use of redox mediators. tcichemicals.com A notable strategy involves the use of carbon disulfide (CS₂) as a redox mediator for organodisulfides like this compound. tcichemicals.comtcichemicals.com The addition of CS₂ has been shown to significantly accelerate the reaction kinetics by reducing the energy barrier associated with the sulfur-sulfur bond breakage. tcichemicals.com

The proposed mechanism involves CS₂ interacting with the negatively charged organodisulfide radical anion (RSSR⁻˙) formed during reduction. This interaction promotes the cleavage of the S-S bond. tcichemicals.com This strategy has been shown to substantially decrease the potential difference between the charge and discharge cycles for several organodisulfides, including this compound, leading to higher energy efficiencies and improved long-cycling performance. tcichemicals.comtcichemicals.com For instance, the introduction of CS₂ to a cell containing this compound resulted in a significant reduction in the potential difference, indicating enhanced electrochemical behavior. tcichemicals.comtcichemicals.com

| Organodisulfide | Potential Difference without CS₂ (V) | Potential Difference with CS₂ (V) |

|---|---|---|

| Bis(3-fluorophenyl) disulfide | - | Significantly Reduced |

| Bis(2-methyl-3-furyl) disulfide | 0.524 | 0.183 |

Carbon Dioxide Capture and Release Systems

The reversible redox chemistry of the thiolate/disulfide couple has also led to its exploration in the field of electrochemical carbon dioxide (CO₂) capture and release. rsc.org This technology is of interest for its potential for mild operating conditions and lower energy consumption compared to traditional CO₂ capture methods. rsc.org

Thiolate/Disulfide Redox Couples in CO₂ Sorption

The fundamental principle behind this application is the reaction between an electrochemically generated thiolate and CO₂. In this process, a disulfide compound is electrochemically reduced to form two thiolate anions (RS⁻). nih.govchemrxiv.org These thiolate anions act as nucleophiles that can react with and capture CO₂, forming a thiocarbonate. osti.gov The captured CO₂ can then be released by electrochemically oxidizing the thiocarbonate back to the original disulfide compound. osti.gov This creates a capture and release cycle driven by electrochemistry. osti.gov Research in this area has demonstrated that this approach can achieve high CO₂ capture capacity. nih.govchemrxiv.org While the general principle of using thiolate/disulfide redox couples for CO₂ capture is established, specific detailed studies on the application of this compound for this purpose are not extensively available in the reviewed literature. However, studies on similar molecules, such as 4-fluorophenyl disulfide, have shown high efficiency in CO₂ capture, suggesting the potential of fluorinated phenyl disulfides in this application. rsc.org

Mechanistic Elucidation using DFT and Electrochemical Methods

The mechanism of CO₂ capture and release by thiolate/disulfide redox couples has been investigated using a combination of Density Functional Theory (DFT) calculations and experimental electrochemical methods like cyclic voltammetry. rsc.org DFT calculations are employed to understand the thermodynamics of the reactions, including the binding energy of CO₂ to the thiolate anion. osti.gov These theoretical studies help in predicting the efficiency of different disulfide compounds for CO₂ capture. rsc.org

Electrochemical techniques, such as cyclic voltammetry, are used to experimentally probe the redox potentials of the disulfide/thiolate couple and the thiocarbonate species. rsc.org This allows for the determination of the energy requirements for both the capture and release steps. The combination of these theoretical and experimental methods provides a comprehensive understanding of the underlying reaction mechanisms and helps in the rational design of more efficient CO₂ capture systems based on the thiolate/disulfide redox chemistry. rsc.org

Functional Group Tuning and Electrolyte Engineering for Performance Enhancement

In the field of advanced energy storage, particularly in rechargeable lithium batteries, the performance of cathode materials is paramount. Research into organosulfur compounds has identified bis(aryl) tetrasulfides as promising high-capacity cathode materials. researchgate.net The introduction of functional groups onto the phenyl rings of these compounds significantly influences their electrochemical characteristics. researchgate.net

Studies on related bis(aryl) polysulfides provide a framework for understanding how the fluorine atoms in this compound could enhance battery performance. For instance, the electron-withdrawing nature of a trifluoromethyl (-CF3) group has been observed to decrease compatibility with ether-based electrolytes, whereas an electron-donating methoxy (B1213986) (-OCH3) group improves it. researchgate.net This suggests that the strategic placement of fluorine atoms, as seen in this compound, can be a key strategy in "functional group tuning" to optimize the properties of organosulfide-based cathodes. researchgate.net

Furthermore, the development of redox mediators is a critical aspect of "electrolyte engineering." Carbon disulfide (CS2) has been identified as a unique redox mediator that can accelerate the reaction kinetics of organodisulfides by lowering the energy barrier for the breakage of the sulfur-sulfur bond. pnas.org This approach has been shown to improve the electrochemical behavior and cycling performance of various organodisulfides in lithium-based batteries. pnas.org While not yet specifically reported for this compound, this strategy of employing redox mediators in the electrolyte presents a promising avenue for enhancing its performance in energy storage applications. pnas.org

Table 1: Effects of Functional Groups on Aryl Polysulfide Cathode Properties

| Functional Group | Effect on Electrolyte Compatibility | Impact on Electrochemical Performance |

| Electron-donating (e.g., -OCH3) | Enhances compatibility | Positive |

| Electron-withdrawing (e.g., -CF3) | Decreases compatibility | Negative |

This table is based on research on related bis(aryl) polysulfides and provides a predictive framework for this compound. researchgate.net

Role as a Pharmaceutical Intermediate

This compound and its analogs are recognized as important intermediates in the synthesis of pharmaceuticals. echemi.comchemicalbook.com The presence of the disulfide linkage and the fluorine atoms on the phenyl rings provides a versatile scaffold for developing more complex molecules with potential therapeutic activities. smolecule.com For example, the related compound bis(4-fluorophenyl) disulfide is explicitly used as a pharmaceutical intermediate. fishersci.at

The general class of organosulfur compounds, to which this compound belongs, is noted for a wide range of biological activities, making them attractive for medicinal chemistry research. smolecule.com The inclusion of fluorine and amino groups in similar structures is known to enhance reactivity and interaction with biological targets. smolecule.com While specific applications are still under investigation, its role as a bulk drug intermediate underscores its importance in the pharmaceutical industry. echemi.com

Catalysis in Organic Synthesis

The utility of this compound extends to the realm of organic synthesis, where it can function both as a building block and as a reagent in catalytic processes.

As a Monomer or Ligand in Organic Compound Synthesis

The disulfide bond (S-S) within the structure of this compound suggests its potential as a monomer for creating polymers with unique characteristics. smolecule.com Disulfide bonds can impart properties such as elasticity and responsiveness to stimuli in polymeric materials. smolecule.com While direct polymerization of this compound is an area for future research, the principle is established within materials science.

Bio-inspired and Medicinal Chemistry Research

The structural features of this compound have prompted its investigation in bio-inspired and medicinal chemistry, particularly in the search for new therapeutic agents.

Analogs of Diallyldisulfide in Antihyperlipidemic Research

Diallyldisulfide (DADS), a primary bioactive compound in garlic, is known for its antihyperlipidemic properties, but its volatility limits its therapeutic use. researchgate.netresearchgate.net This has led researchers to synthesize and screen more stable analogs. In a study by Saini and colleagues, a series of synthetic DADS analogs were evaluated, and bis[3-(3-fluorophenyl) prop-2-ene]disulphide was identified as a potent compound. researchgate.netnih.gov This analog demonstrated significant activity, suggesting that the introduction of a fluorophenyl group can enhance the desired biological effects. researchgate.netnih.gov

Research has shown that these synthetic analogs can effectively lower lipid levels and inhibit HMG-CoA reductase, a key enzyme in cholesterol synthesis. researchgate.netresearchgate.net The investigation into these analogs highlights a promising strategy for developing new antihyperlipidemic drugs with improved stability and efficacy. researchgate.netresearchgate.netnih.gov

Lack of Publicly Available Research on the Anti-proliferative and Apoptosis-Inducing Effects of this compound in Cancer Cells

Despite a comprehensive search of publicly available scientific literature, no direct research has been identified detailing the anti-proliferative and apoptosis-inducing effects of the chemical compound this compound on cancer cells.

Extensive database searches were conducted to locate studies investigating the potential of this compound as an anti-cancer agent. These searches aimed to uncover data related to its effects on cancer cell proliferation, its ability to induce programmed cell death (apoptosis), and the underlying molecular mechanisms of these potential actions.

While research exists for structurally related organosulfur compounds and their derivatives, which have shown some promise in cancer research, this information is not directly applicable to this compound. The specific biological activities of a chemical compound are determined by its unique structure, and therefore, findings on analogous compounds cannot be extrapolated to predict the effects of this compound.

Consequently, due to the absence of available data, it is not possible to provide a detailed account of the research findings, create data tables on its efficacy, or elaborate on its specific mechanisms of action in the context of cancer therapy. The scientific community has not, to date, published any research that would fulfill the requirements of the requested article section.

Future Research Directions and Challenges

Development of Novel Synthetic Pathways with Enhanced Efficiency and Sustainability

The development of efficient and environmentally benign synthetic methods for Bis(3-fluorophenyl)disulfide is a paramount objective for future research. Current methods often rely on the homocoupling of sodium arenesulfinates. nih.govmdpi.com While effective, these reactions can require specific catalysts and conditions that may not align with the principles of green chemistry. mdpi-res.commdpi.commdpi-res.com Future endeavors should focus on creating novel synthetic routes that are not only high-yielding but also sustainable.

Key areas for exploration include:

Catalyst Development: Investigating new, cheaper, and more environmentally friendly catalysts to replace those currently in use, such as palladium acetate (B1210297) (Pd(OAc)2). semanticscholar.orgnih.govmdpi.com The goal is to find catalysts that are abundant, have low toxicity, and can operate under milder reaction conditions.

Alternative Starting Materials: Exploring alternative precursors to sodium arenesulfinates that are more readily available or can be generated from renewable resources.

Solvent-Free or Green Solvent Systems: Minimizing the use of hazardous organic solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) is crucial. semanticscholar.orgmdpi.com Research into solvent-free reaction conditions or the use of greener solvents like water will be a significant step forward.

A recent study demonstrated the selective synthesis of symmetrical diaryl disulfides, including this compound, from sodium arenesulfinates using a reductive Fe/HCl system, which offers an alternative to palladium-catalyzed methods. nih.govmdpi.com Further research could build upon this by exploring other earth-abundant metal catalysts and optimizing reaction conditions for even greater efficiency and sustainability.

In-depth Mechanistic Understanding of Complex Reactions

A thorough comprehension of the reaction mechanisms governing the formation and reactivity of this compound is fundamental for optimizing existing processes and designing new ones. Current understanding suggests that the homocoupling of sodium arylsulfinates can proceed through a free-radical process. nih.govmdpi.com The addition of radical scavengers like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) has been shown to inhibit the formation of the disulfide, supporting this hypothesis. nih.govmdpi.com

Future research should aim to:

Elucidate Reaction Intermediates: Utilize advanced spectroscopic and analytical techniques to identify and characterize the transient intermediates involved in the synthetic pathways. For instance, in palladium-catalyzed reactions, the insertion of Pd(II) into the S-S bond is a proposed step. semanticscholar.orgmdpi.com

Computational Studies: Employ density functional theory (DFT) and other computational methods to model reaction pathways and transition states. This can provide valuable insights into the energetics and kinetics of the reactions, guiding the rational design of more efficient catalytic systems.

By gaining a deeper mechanistic understanding, chemists can more effectively control the selectivity and yield of reactions involving this compound.

Exploration of New Catalytic and Material Science Applications

The unique electronic properties conferred by the fluorine atoms in this compound make it an intriguing candidate for various applications in catalysis and material science. While symmetrical disulfides are known to be present in functional materials, the specific applications of the fluorinated analogue are still an emerging area of research. semanticscholar.orgnih.gov

Future research directions include:

Ligand Development: Investigating the use of this compound and its derivatives as ligands in coordination chemistry. The sulfur atoms can coordinate to metal centers, and the fluorine atoms can modulate the electronic properties of the resulting complexes, potentially leading to novel catalysts for a range of organic transformations.

Redox-Active Materials: Exploring its potential in energy storage systems. Organodisulfides are promising active materials for redox flow batteries (RFBs) due to the reversible cleavage and formation of the S-S bond. pnas.orgpnas.org A study has already included this compound in an investigation of organodisulfides for RFBs, where carbon disulfide was used as a redox mediator to improve reaction kinetics. pnas.orgpnas.org Further research could focus on optimizing its performance in such systems.

Polymer and Materials Synthesis: Investigating the incorporation of the this compound moiety into polymers and other materials to impart specific properties, such as thermal stability, redox activity, or altered optical properties.

Advanced Computational Modeling for Predictive Design

Computational chemistry is a powerful tool for accelerating the discovery and development of new molecules and materials. For this compound, advanced computational modeling can play a crucial role in predicting its properties and guiding experimental work.

Future research in this area should focus on:

Property Prediction: Using computational models to predict various physicochemical properties of this compound and its derivatives, such as solubility, redox potential, and bond dissociation energies. This information is vital for designing molecules with tailored properties for specific applications. For example, calculations have been used to show that the S-S bond breakage of a related disulfide is more energetically favorable in the presence of a mediator like carbon disulfide. pnas.org

Virtual Screening: Employing computational screening techniques to identify potential new applications for this compound. This could involve docking studies to predict its interaction with biological targets or simulations to assess its performance in materials science contexts.

Reaction Mechanism Elucidation: As mentioned earlier, computational modeling is invaluable for understanding complex reaction mechanisms, which can lead to the design of more efficient synthetic routes.

Integration with Biological Systems and Medicinal Chemistry

The presence of sulfur-containing scaffolds in many biologically active molecules and pharmaceuticals highlights the potential of this compound in medicinal chemistry. semanticscholar.orgnih.govmdpi.com The introduction of fluorine atoms can often enhance the metabolic stability and binding affinity of drug candidates.

Future research should explore:

Biological Activity Screening: Systematically screening this compound and its derivatives for a wide range of biological activities.

Enzyme Inhibition: Investigating its potential as an inhibitor of specific enzymes. For instance, some compounds containing a disulfide bond have been studied as inhibitors of casein kinase Iε, a protein involved in regulating circadian rhythms. google.com

Drug Delivery: Exploring the disulfide bond as a cleavable linker in drug delivery systems. The disulfide bond can be selectively cleaved under the reducing conditions found inside cells, allowing for targeted drug release.

While a patent has mentioned the use of this compound in the synthesis of a more complex molecule, its direct biological applications remain an open area for investigation. google.com

常见问题

Q. What are the recommended methods for synthesizing Bis(3-fluorophenyl)disulfide in a laboratory setting?

this compound is typically synthesized via oxidative coupling of 3-fluorothiophenol using oxidizing agents like iodine or hydrogen peroxide. Purification often involves recrystallization from ethanol or column chromatography. Characterization should include melting point analysis, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹⁹F), and mass spectrometry (MS) to confirm molecular weight and structural integrity .

Q. How should researchers handle this compound to ensure safety during experiments?

Follow SDS guidelines: use personal protective equipment (gloves, goggles), work in a fume hood, and avoid inhalation or skin contact. In case of exposure, flush eyes/skin with water for 15 minutes and seek medical attention. Store in a cool, dry place away from oxidizing agents .

Q. What spectroscopic methods are suitable for characterizing this compound’s structural purity?

Use ¹H and ¹⁹F NMR to confirm aromatic proton environments and fluorine substitution patterns. Infrared (IR) spectroscopy can identify S–S stretching vibrations (~500 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular formula (C₁₂H₈F₂S₂). For quantitative purity, employ HPLC or ¹⁹F quantitative NMR as demonstrated for structurally similar fluorinated compounds .

Advanced Research Questions

Q. How can computational models be integrated with experimental data to predict the reactivity of this compound?

Density functional theory (DFT) calculations can model the disulfide bond’s dissociation energy and electron distribution. Compare computational predictions with experimental voltammetry data (e.g., cyclic voltammetry peak potentials) to validate redox behavior. This hybrid approach helps rationalize reaction pathways, such as nucleophilic substitution at sulfur sites .

Q. What analytical techniques are most effective for resolving contradictions in this compound’s electrochemical behavior reported in different studies?

Cyclic voltammetry (CV) in varying solvents (e.g., DMSO vs. acetonitrile) can clarify solvent-dependent redox potentials. Use controlled-temperature experiments to assess thermal effects on electron transfer kinetics. Couple CV with in situ spectroscopy (UV-Vis, EPR) to detect intermediate species and reconcile discrepancies in mechanistic interpretations .

Q. How does the presence of fluorine substituents influence the disulfide bond stability in this compound compared to non-fluorinated analogs?

Fluorine’s electron-withdrawing effect increases the disulfide bond’s polarity, potentially lowering its bond dissociation energy. Compare thermal gravimetric analysis (TGA) data with diphenyl disulfide (non-fluorinated analog) to quantify stability differences. Electrochemical studies show fluorinated disulfides exhibit shifted reduction potentials, reflecting altered redox stability .

Q. What strategies are recommended for crystallizing this compound, and how can structural data resolve ambiguities in its molecular conformation?

Slow evaporation from dichloromethane/hexane mixtures often yields single crystals. Use SHELXL for refinement, leveraging Hirshfeld surface analysis to resolve torsional ambiguities in the disulfide linkage. Compare experimental bond lengths/angles with DFT-optimized geometries to validate structural models .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the solubility of this compound in polar vs. non-polar solvents?

Systematically test solubility in solvents of varying polarity (e.g., water, ethanol, toluene) under controlled temperatures. Use dynamic light scattering (DLS) to detect aggregation in borderline solvents. Cross-reference results with Hansen solubility parameters to establish a coherent solubility profile .

Q. What experimental design considerations are critical when comparing the catalytic activity of this compound in different reaction systems?

Standardize substrate concentrations, temperature, and solvent polarity to isolate disulfide effects. Use kinetic profiling (e.g., via in situ IR) to track reaction progress. Control for trace moisture, which may hydrolyze the disulfide bond and skew results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。